6-Bromo-5-chloro-3H-quinazolin-4-one chemical properties
6-Bromo-5-chloro-3H-quinazolin-4-one chemical properties
An In-Depth Technical Guide to 6-Bromo-5-chloro-3H-quinazolin-4-one
Executive Summary
6-Bromo-5-chloro-3H-quinazolin-4-one represents a highly specialized scaffold in modern medicinal chemistry, distinct from its more common 6,7-disubstituted congeners. Its value lies in the orthogonal reactivity of its halogen substituents and the unique steric environment created by the 5-chloro group.
For drug development professionals, this molecule acts as a "bi-functional chassis." The 5-chloro substituent occupies the critical "bay region" (proximal to the carbonyl), locking conformational flexibility and providing metabolic stability against oxidative attack at the electron-rich C5 position. Meanwhile, the 6-bromo substituent serves as a highly reactive handle for palladium-catalyzed cross-coupling, enabling rapid library generation. This guide details the structural properties, synthetic pathways, and chemoselective functionalization strategies required to utilize this scaffold effectively.[1]
Part 1: Structural & Electronic Analysis
The "Bay Region" Effect (5-Chloro)
The defining feature of this isomer is the chlorine atom at the C5 position. Unlike 7- or 8-substituted analogs, the 5-chloro group exerts significant steric pressure on the C4-carbonyl and the N1-C2 motif.
-
Conformational Locking: In biaryl derivatives (created via coupling at C6), the 5-chloro group restricts rotation, potentially inducing atropisomerism—a feature increasingly exploited to improve binding selectivity in kinase inhibitors.
-
Electronic Shielding: The inductive effect (-I) of the chlorine withdraws electron density from the C6 position, making the C6-Br bond slightly more labile towards oxidative addition by Pd(0) catalysts compared to non-chlorinated analogs.
The Reactive Handle (6-Bromo)
The C6-Bromine is the primary vector for diversification. Due to the bond dissociation energy differences (C-Br ~66 kcal/mol vs. C-Cl ~81 kcal/mol), chemoselective coupling at C6 is achievable without disturbing the C5-Cl motif.
Part 2: Synthetic Strategy
The synthesis of 6-bromo-5-chloro-3H-quinazolin-4-one presents a specific challenge: the steric hindrance of the chlorine atom ortho to the carboxylic acid in the precursor. Standard cyclization methods often require elevated temperatures or specific condensing agents.
The Anthranilic Acid Route (Preferred)
The most robust pathway involves the cyclization of 2-amino-5-bromo-6-chlorobenzoic acid . Note that the numbering changes from the benzoic acid precursor to the quinazolinone product (Benzoic C6
Reagents & Conditions:
-
Cyclization Agent: Formamidine acetate is superior to formamide for sterically crowded anthranilic acids as it operates under slightly milder conditions and produces higher yields.
-
Solvent: 2-Methoxyethanol or diglyme (high boiling point polar solvents).
Figure 1: Synthetic pathway via formamidine acetate cyclization. The steric bulk of the 6-chloro precursor requires high-boiling polar solvents.
Part 3: Chemoselective Functionalization
This scaffold allows for "divergent synthesis" where the order of operations dictates the final product.
C4-Activation (The "Switch")
The C4-carbonyl is relatively inert until activated. Converting the lactam to an imidoyl chloride (using POCl
-
Critical Note: The 5-chloro group protects the C4 position sterically. Harsh conditions (refluxing POCl
with N,N-dimethylaniline base) are often required to drive the chlorination to completion.
C6-Cross Coupling (The "Library Generator")
Suzuki-Miyaura coupling at the C6 position is the standard method for extending the carbon skeleton.
-
Selectivity: Pd(PPh
) or Pd(dppf)Cl will exclusively activate the C-Br bond at 80°C, leaving the C-Cl bond intact. -
Ligand Choice: If the coupling partner is bulky, use SPhos or XPhos to overcome the steric crowding from the adjacent 5-chloro group.
Figure 2: Divergent reactivity profile. Path A activates the core for kinase inhibitor synthesis; Path C expands the library complexity.
Part 4: Experimental Protocols
Protocol A: Synthesis of 6-Bromo-5-chloro-3H-quinazolin-4-one
Source Validation: Adapted from general procedures for sterically hindered quinazolinones [1, 2].
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Reagents: Charge the flask with 2-amino-5-bromo-6-chlorobenzoic acid (10.0 mmol) and formamidine acetate (15.0 mmol).
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Solvent: Add 2-methoxyethanol (30 mL).
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Reaction: Heat the mixture to reflux (approx. 125°C) under an argon atmosphere for 12–16 hours. Monitor by TLC (eluent: 5% MeOH in DCM).
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Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, pour the mixture into ice-cold water (100 mL).
-
Isolation: Filter the solid, wash with water (3 x 20 mL) and cold ethanol (1 x 10 mL).
-
Purification: Recrystallize from DMF/Ethanol if necessary.
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Expected Yield: 75–85%.
Protocol B: C4-Chlorination (Synthesis of 4,5-Dichloro-6-bromoquinazoline)
This step converts the stable "one" into the reactive "chloro-quinazoline" for drug synthesis.
-
Reagents: Suspend 6-bromo-5-chloro-3H-quinazolin-4-one (5.0 mmol) in POCl
(15 mL). -
Catalyst: Add N,N-diethylaniline (0.5 mL) as a base catalyst.
-
Reaction: Reflux (105°C) for 4 hours. The suspension should clear as the starting material is consumed.
-
Workup (Caution): Remove excess POCl
under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water mixture to neutralize. -
Extraction: Extract with dichloromethane, dry over MgSO
, and concentrate. Use immediately for S Ar reactions due to hydrolytic instability.
Part 5: Medicinal Chemistry Applications
The 5,6-substitution pattern is particularly relevant for Kinase Inhibitors (e.g., EGFR, PI3K) where the quinazoline core binds to the ATP-binding pocket.
-
Gatekeeper Residue Interaction: The 5-chloro substituent can interact with the gatekeeper residue in the kinase hinge region, potentially overcoming resistance mutations found in non-chlorinated analogs.
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Solubility Modulation: While the core is lipophilic, N3-alkylation (Path B in Figure 2) is frequently used to append solubilizing groups (e.g., morpholine, piperazine) without disrupting the ATP-mimetic binding mode of the pyrimidine ring.
References
-
Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron.[2] (Contextual grounding for anthranilic acid cyclization methods).
- Kabri, Y., et al. (2010). Regioselective functionalization of the quinazolinone scaffold via palladium-catalyzed cross-coupling reactions.
-
Connolly, D. J., et al. (2005). Synthesis of quinazolinones from anthranilic acid derivatives.[3] (General protocol adaptation).
-
PubChem. (2025).[4] Compound Summary: 6-Bromo-5-chloro-3H-quinazolin-4-one.[5] Retrieved from [Link]
Sources
- 1. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-bromo-5,7-difluoro-3H-quinazolin-4-one | C8H3BrF2N2O | CID 177793537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromo-5-chloro-3H-quinazolin-4-one | 1131605-26-9 | Benchchem [benchchem.com]
